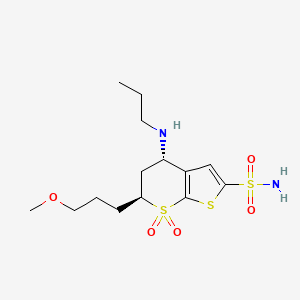
Tetracycline lauryl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lauricycline is a bioactive chemical.
Aplicaciones Científicas De Investigación
Nonantibiotic Properties and Clinical Implications
Tetracycline and its analogues, including Tetracycline Lauryl Sulfate, have been studied for their nonantibiotic properties. These properties include effects on inflammation, proteolysis, angiogenesis, apoptosis, metal chelation, ionophoresis, and bone metabolism. These findings suggest potential therapeutic applications in various diseases like rosacea, bullous dermatoses, neutrophilic diseases, pyoderma gangrenosum, sarcoidosis, aortic aneurysms, cancer metastasis, periodontitis, and autoimmune disorders such as rheumatoid arthritis and scleroderma (Sapadin & Fleischmajer, 2006).
Impact on Mitochondrial Function
Research has highlighted the effect of tetracyclines, including Tetracycline Lauryl Sulfate, on mitochondrial function across various eukaryotic models. Tetracyclines can induce mitochondrial proteotoxic stress, leading to changes in nuclear gene expression and altered mitochondrial dynamics and function. This is relevant not only in cell models but also in organisms like worms, flies, mice, and plants. Such findings are crucial for researchers using tetracyclines in experimental setups, as they could have confounding effects on results (Moullan et al., 2015).
Effects on Human Cell Lines
Investigations into the effects of Tetracycline Lauryl Sulfate on human cell lines have shown that this compound can alter gene expression patterns and shift metabolism towards a more glycolytic phenotype. This includes increased lactate secretion and reduced oxygen consumption, as well as slowing cell proliferation. These insights are vital for designing experiments in biomedical research that use tetracyclines (Ahler et al., 2013).
Micellar Interaction and Solubilization
Studies have examined the micellar interactions of tetracyclines in solutions of compounds like sodium lauryl sulfate. Understanding these interactions is crucial for pharmaceutical applications, as it affects the solubilization capabilities of tetracyclines, which is important for their bioavailability and therapeutic effectiveness (Ikeda, Tomida, & Yotsuyanagi, 1977).
Environmental Impact
The environmental impact of tetracycline antibiotics, including Tetracycline Lauryl Sulfate, is an area of significant research interest. These compounds are found in different ecological compartments due to their extensive usage, posing risks such as the development of antibiotic-resistant microorganisms and potential human health impacts. This area of research is critical for understanding and mitigating the environmental effects of widespread antibiotic use (Daghrir & Drogui, 2013).
Propiedades
Número CAS |
5821-53-4 |
|---|---|
Nombre del producto |
Tetracycline lauryl sulfate |
Fórmula molecular |
C34H50N2O12S |
Peso molecular |
710.83 |
Nombre IUPAC |
(4R,4aR,5aR,6R,12aR)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dodecyl sulfate |
InChI |
InChI=1S/C22H24N2O8.C12H26O4S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h4-6,9-10,15,25,27-28,31-32H,7H2,1-3H3,(H2,23,30);2-12H2,1H3,(H,13,14,15)/t9-,10-,15-,21+,22-;/m1./s1 |
Clave InChI |
HKZSFGSVXUFBGF-CBJODJNJSA-N |
SMILES |
O=S(OCCCCCCCCCCCC)(O)=O.O=C(C(C1=O)=C(O)[C@H](N(C)C)[C@@]2([H])C[C@@]3([H])[C@@](C)(O)C4=C(C(C3=C(O)[C@]21O)=O)C(O)=CC=C4)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lauricycline; Tetracycline lauryl sulfate; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




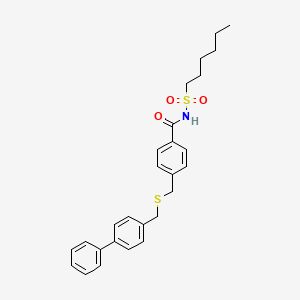
![N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B608407.png)
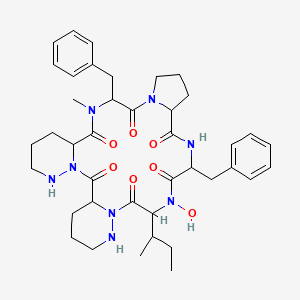
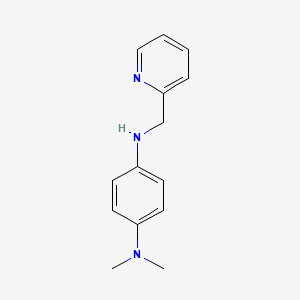
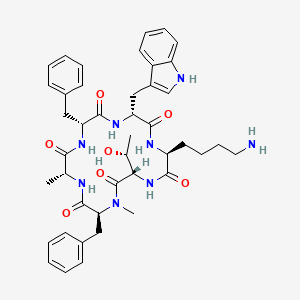
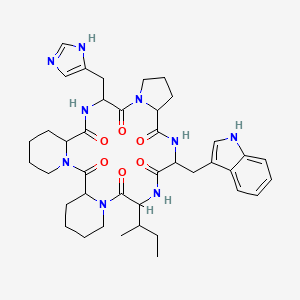
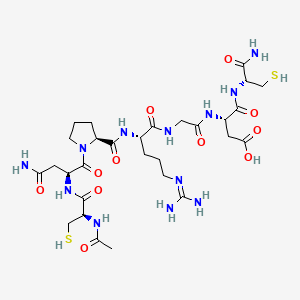
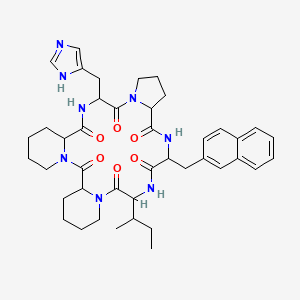
![Sodium 4-(4-{[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfanyl}phenyl)-4-hydroxy-3-methylbutanoate](/img/structure/B608421.png)
